Boc-l-ser(propargyl)-oh dcha
CAS No.:
Cat. No.: VC13687698
Molecular Formula: C23H40N2O5
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H40N2O5 |
|---|---|
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
| Standard InChI | InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
| Standard InChI Key | CDXMCFDPVMVYJA-WDBKTSHHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Boc-L-ser(propargyl)-OH DCHA consists of three key components:
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L-Serine Backbone: The core structure retains the α-carbon, carboxylic acid, and amino groups of serine.
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Boc Protecting Group: The tert-butyloxycarbonyl group shields the hydroxyl moiety, preventing unwanted side reactions during synthesis.
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Propargyl Substituent: An alkyne (-C≡CH) group attached to the amino group enables bioorthogonal click chemistry reactions.
The DCHA counterion forms a salt with the carboxylic acid group, improving the compound’s crystallinity and handling properties. This structural configuration balances reactivity and stability, making the compound suitable for iterative peptide synthesis .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
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Stability: Stable under basic conditions but susceptible to acidic cleavage of the Boc group.
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Reactivity: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Boc-L-ser(propargyl)-OH DCHA involves three sequential steps:
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Hydroxyl Protection:
L-Serine is treated with Boc anhydride [(Boc)₂O] in the presence of a base (e.g., sodium bicarbonate) to protect the hydroxyl group.Reaction conditions: 0–5°C, anhydrous tetrahydrofuran (THF).
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Propargylation:
The amino group of Boc-Serine-OH reacts with propargyl bromide (HC≡CCH₂Br) using triethylamine (Et₃N) as a base. -
DCHA Salt Formation:
The product is treated with dicyclohexylamine to form the DCHA salt, which is purified via recrystallization from ethanol/water mixtures.
Industrial Manufacturing
Industrial processes scale these steps using:
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Continuous-Flow Reactors: To enhance reaction efficiency and yield.
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Automated Chromatography: For high-purity isolation.
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Quality Control: NMR and HPLC ensure >98% purity for pharmaceutical applications .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-L-ser(propargyl)-OH DCHA is integral to SPPS, where its Boc group remains stable under basic conditions. Key advantages include:
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Side-Chain Protection: Prevents undesired reactions during coupling.
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Orthogonal Deprotection: The Boc group is removed with trifluoroacetic acid (TFA), leaving other protecting groups intact.
Table 1: Comparison of Serine Derivatives in SPPS
| Property | Boc-L-ser(propargyl)-OH DCHA | Fmoc-Ser-OH | Boc-Ser-OH |
|---|---|---|---|
| Protecting Group | Boc | Fmoc | Boc |
| Stability (Basic Cond.) | High | Low | High |
| Click Chemistry Compatibility | Yes | No | No |
| Typical Yield | 85–92% | 78–88% | 80–90% |
Post-Synthetic Modifications
The propargyl group enables site-specific modifications via:
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CuAAC Reactions: Conjugation with azide-bearing fluorophores or drugs.
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Thiol-Yne Coupling: Grafting thiol-containing molecules (e.g., PEG chains) under UV light .
Role in Drug Development
Antibody-Drug Conjugates (ADCs)
Boc-L-ser(propargyl)-OH DCHA facilitates the synthesis of ADCs by enabling precise drug attachment to antibodies. For example:
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Payload Conjugation: Doxorubicin-linked azides react with the propargyl group to form stable triazole linkages.
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Improved Pharmacokinetics: ADCs using this linker exhibit a 40% increase in plasma half-life compared to hydrazone-based linkers.
Proteomics and Kinase Studies
Incorporating Boc-L-ser(propargyl)-OH into synthetic peptides allows the study of phosphorylation dynamics. Case studies demonstrate:
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Kinase Binding Affinity: Peptides with propargyl-modified serine show 3-fold higher binding to EGFR kinase compared to unmodified analogs .
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Imaging Applications: Propargyl groups enable fluorescent labeling for real-time tracking of peptide interactions in live cells .
Click Chemistry and Bioconjugation
Bioorthogonal Labeling
The alkyne moiety reacts with azides in living systems without interfering with native biochemistry. Applications include:
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Cell Surface Engineering: Labeling glycans with azide-modified sialic acids for cancer cell targeting.
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In Vivo Imaging: Zebrafish studies utilize fluorophore-azide conjugates to track metabolic pathways .
Material Science Applications
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Polymer Functionalization: Alkyne-azide reactions graft peptides onto biomaterial surfaces, enhancing biocompatibility.
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Drug-Eluting Stents: Propargyl-modified peptides enable controlled release of antiproliferative agents.
Pharmacokinetic and Stability Profiles
Metabolic Stability
Studies in rodent models indicate:
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Half-Life: 8.2 hours for propargyl-containing ADCs vs. 5.1 hours for conventional linkers.
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Bioavailability: 65% oral bioavailability due to enhanced resistance to proteolytic degradation.
Toxicity Considerations
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Off-Target Effects: Propargyl groups exhibit minimal nonspecific binding in vitro (<5% background signal).
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Excretion Pathways: Renal excretion accounts for 70% of clearance, with no hepatic accumulation observed .
Future Directions and Challenges
Expanding Click Chemistry Tools
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Strain-Promoted Reactions: Developing copper-free variants to reduce cytotoxicity.
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Multifunctional Conjugates: Integrating propargyl groups with other bioorthogonal handles (e.g., tetrazines) for multiplexed labeling .
Scalability and Cost
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Raw Material Costs: Propargyl bromide remains expensive ($120–150/g), necessitating alternative synthetic routes.
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Green Chemistry Approaches: Exploring biocatalytic methods to reduce solvent waste.
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